molecular formula C26H30N2O3S B2861979 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine CAS No. 1206093-81-3

1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine

Cat. No. B2861979
CAS RN: 1206093-81-3
M. Wt: 450.6
InChI Key: FXUYQOQOVQOECX-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine, also known as DMe-EMBZ-Me, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine is not fully understood, but research suggests that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also have an effect on neurotransmitters in the brain, which could explain its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine can reduce inflammation in the body and inhibit the growth of cancer cells. It has also been shown to have an effect on neurotransmitters in the brain, which could potentially lead to improvements in cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine in lab experiments is its potential for use in medical research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new treatments for various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs to enhance its anti-cancer properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective treatments.

Synthesis Methods

1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of 1,4-diphenyl-1-buten-3-one with piperazine, followed by the addition of 2-ethoxy-5-methylbenzenesulfonyl chloride. The resulting compound is then purified through recrystallization to obtain 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine in its final form.

Scientific Research Applications

1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine has shown potential for use in medical research as a potential treatment for various diseases. Studies have shown that 1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-benzhydryl-4-(2-ethoxy-5-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-3-31-24-15-14-21(2)20-25(24)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,20,26H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUYQOQOVQOECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diphenylmethyl)-4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine

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